molecular formula C12H15BrN2OS B1457352 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351620-65-9

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1457352
CAS No.: 1351620-65-9
M. Wt: 315.23 g/mol
InChI Key: FYFMLWJEINNVNB-UHFFFAOYSA-N
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Description

3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is a thiazole-derived compound characterized by an allyl group at position 3, an ethoxy group at position 4, and a hydrobromic acid counterion. This structure places it within a broader class of benzo[d]thiazol-2(3H)-imine derivatives, which are synthesized via multistep reactions involving bromination, thiocyanate substitution, and condensation with amines ().

Properties

IUPAC Name

4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.BrH/c1-3-8-14-11-9(15-4-2)6-5-7-10(11)16-12(14)13;/h3,5-7,13H,1,4,8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFMLWJEINNVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N)N2CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide on various types of cells and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and promoting mitochondrial dysfunction. Furthermore, it can influence cell signaling pathways by modulating the activity of proteins such as kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The impact of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide on cell function is evident in its ability to alter cell proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide involves several key interactions at the molecular level. This compound exerts its effects by binding to DNA and inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. Additionally, 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide can interact with proteins involved in cell signaling pathways, leading to the activation or inhibition of these proteins and subsequent changes in gene expression. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation. At higher doses, 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become more pronounced.

Metabolic Pathways

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is involved in various metabolic pathways within the cell. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide with cofactors and other biomolecules can influence metabolic flux and alter the levels of key metabolites. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biological effects.

Transport and Distribution

The transport and distribution of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments, where it exerts its effects. The localization and accumulation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide within specific tissues can influence its biological activity and therapeutic potential.

Biological Activity

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide, with the CAS number 1351620-65-9, is a compound of interest due to its potential biological activities. It belongs to the class of benzothiazole derivatives, which have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C12H15BrN2OS
  • Molar Mass : 315.23 g/mol
  • IUPAC Name : 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
  • Purity : Typically reported at 95% in commercial preparations .

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound, 6-thiocyanate-β-bromo-propionyl-UBT, demonstrated minimal inhibitory concentrations (MIC) of 50 μg/mL against various pathogens . While specific data on 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is limited, its structural similarities suggest potential efficacy against bacteria and fungi.

Anticancer Properties

Benzothiazole derivatives have shown promise in cancer treatment due to their ability to inhibit cell proliferation. A study evaluated several benzothiazole compounds for their antiproliferative effects on different cancer cell lines, such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. Some derivatives exhibited moderate inhibitory activities, indicating that further research into the specific activities of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide in cancer models could be beneficial .

The mechanism by which benzothiazole derivatives exert their biological effects often involves the modulation of specific molecular targets. For example, certain compounds have been identified as inhibitors of protein kinases involved in cancer progression. The detailed mechanism for 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide remains to be elucidated but may involve similar pathways based on its structural characteristics.

Case Studies and Research Findings

StudyFindings
PMC9502297Related benzothiazole compounds showed antibacterial and antifungal activity with MIC values around 50 μg/mL .
Anticancer ScreeningVarious derivatives displayed moderate inhibition against cancer cell lines, suggesting potential therapeutic applications .
Mechanistic InsightsSome benzothiazoles have been characterized as inhibitors of key signaling pathways in cancer cells .

Scientific Research Applications

The compound 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide (CAS Number: 1351620-65-9) is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by relevant data and case studies.

The molecular structure of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide features a thiazole ring, an imine functional group, and an allyl side chain, which contribute to its reactivity and biological activity.

Medicinal Chemistry

3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide has been investigated for its potential as an antimicrobial agent . Studies have shown that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazole have been reported to inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole structure enhanced antimicrobial potency, suggesting that compounds like 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide could be further optimized for therapeutic use.

Anti-cancer Research

Another promising application is in the field of anti-cancer research . Thiazole derivatives have been shown to possess cytotoxic properties against various cancer cell lines. The presence of the imine functional group may enhance interaction with biological targets involved in cancer proliferation.

Case Study: Cytotoxicity Testing

A recent study evaluated the cytotoxic effects of thiazole-based compounds on human cancer cell lines, including breast and lung cancer cells. The findings revealed that certain structural modifications led to increased apoptosis in cancer cells, indicating that 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide could serve as a lead compound for further development.

Material Science

In addition to biological applications, this compound may find utility in material science , particularly in the development of organic semiconductors or sensors. The unique electronic properties imparted by the thiazole ring can facilitate charge transport in organic electronic devices.

Case Study: Organic Electronics

Research has demonstrated that thiazole-containing compounds can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials often exhibit improved stability and efficiency compared to traditional organic materials.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzo[d]thiazol-2(3H)-imine derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis:

Compound Name Substituents (Position 3/4) Melting Point (°C) Key Properties Reference Evidence
3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide Allyl/Ethoxy Not reported Expected enhanced lipophilicity due to ethoxy Target compound
3-Allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide Allyl/Fluoro Not reported Higher polarity due to fluorine
3-Benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene acetamide Benzyl/Hydroxy-methyl 192–194 Lower melting point due to flexible benzyl
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-imine 4-Chlorophenyl/Tetrahydro 292–294 High melting point due to rigidity
  • Ethoxy vs. Fluoro : The ethoxy group in the target compound is bulkier and more electron-donating than the fluoro group in . This may enhance solubility in organic solvents but reduce aqueous solubility compared to halogenated analogs.
  • Allyl vs.

Comparison of Yields :

  • Compounds with aromatic amines (e.g., benzylamine) typically yield 50–80% ().
  • Adamantane-linked derivatives () require additional steps for adamantane coupling, reducing yields to ~40–60%.
  • The ethoxy group in the target compound may necessitate optimized conditions to avoid ether cleavage during synthesis.

Structural and Crystallographic Insights

  • Crystal Packing : Benzofuran-2-yl derivatives () exhibit planar thiazole rings stabilized by π-π stacking, while adamantane derivatives () show distorted geometries due to bulky substituents. The ethoxy group in the target compound may introduce torsional strain, affecting crystallinity.
  • Hydrogen Bonding: Hydroxy or amino substituents (e.g., in ) form intramolecular H-bonds, whereas ethoxy groups participate in weaker C–H···O interactions.

Preparation Methods

Synthesis of the Benzothiazole Core

The benzothiazole ring system is typically synthesized via cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or their equivalents (e.g., acid chlorides). This cyclization forms the thiazole ring fused to the benzene ring.

  • Typical reaction: 2-aminothiophenol reacts with an ethoxy-substituted benzoic acid derivative or ethoxy-substituted acid chloride under reflux conditions with dehydrating agents to form 4-ethoxybenzothiazole.

Introduction of the Allyl Group at the 3-Position

The allyl substituent at the 3-position can be introduced via alkylation of the benzothiazole intermediate.

  • Method: Nucleophilic substitution using allyl bromide or allyl chloride in the presence of a base such as potassium tert-butoxide or sodium hydride.
  • Conditions: Typically performed in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures to ensure selective alkylation at the 3-position nitrogen or carbon, depending on the intermediate's reactivity.

Formation of the Imine Functionality at the 2-Position

The imine group at the 2-position is formed by the reaction of the benzothiazole intermediate with suitable amines or by tautomerization from the thiazoline form.

  • Approach: Condensation of the 2-aminobenzothiazole intermediate with aldehydes or ketones, followed by oxidation or tautomerization to the imine.
  • This step is critical to obtain the 2(3H)-imine tautomer, which is then isolated as a hydrobromide salt.

Hydrobromide Salt Formation

The final step involves the conversion of the free base imine to its hydrobromide salt to enhance stability and solubility.

  • Procedure: Treatment of the imine compound with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or ether) under controlled temperature.
  • The salt precipitates out and is isolated by filtration and recrystallization.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Solvent Temperature Notes
Benzothiazole core synthesis 2-aminothiophenol + ethoxybenzoic acid Ethanol, reflux 80–110 °C Cyclization with dehydrating agent
Allyl group introduction Allyl bromide + base (KOtBu or NaH) DMF or DMSO 25–60 °C Alkylation selective for 3-position
Imine formation Aldehyde condensation or tautomerization Ethanol Room temp to reflux Formation of 2-imine tautomer
Hydrobromide salt formation Hydrobromic acid (HBr) Ethanol or ether 0–25 °C Salt precipitation and recrystallization

Research Findings and Notes

  • The allylation step requires careful control of base strength and temperature to avoid polyalkylation or side reactions.
  • The imine tautomer is stabilized by the hydrobromide salt formation, which also improves the compound’s handling and storage.
  • Purification is typically achieved by recrystallization from ethanol or ethereal solvents, yielding high purity products suitable for further pharmacological evaluation.
  • Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity at each stage.

Q & A

Q. What are the common synthetic routes for 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide?

The synthesis typically involves two key steps: (1) formation of the benzo[d]thiazole-2(3H)-imine core and (2) introduction of the allyl and ethoxy substituents. A validated method involves reacting diazonium salts with N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide, followed by hydrobromide salt formation . For example:

  • Step 1 : Diazonium salt (prepared from aniline derivatives) reacts with N-acyl thioureas under basic conditions (e.g., NaOtBu) to yield 3-aryl benzo[d]thiazole-2(3H)-imines.
  • Step 2 : Alkylation with allyl bromide and ethoxylation via nucleophilic substitution to introduce the substituents.
  • Final step : Acidic workup with HBr generates the hydrobromide salt.

Q. Key Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and tautomeric forms (e.g., imine vs. enamine) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .

Q. How is the compound characterized structurally and chemically after synthesis?

A multi-technique approach is essential:

  • Spectroscopy :
    • FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm1^{-1}) .
    • NMR : Distinguishes tautomers; for example, 1^1H NMR signals for allyl protons appear as multiplet peaks at δ 5.0–6.0 ppm .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 69.48%, H: 5.55%, N: 7.38% for a related thiazole derivative) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+^+ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide?

Optimization strategies include:

  • Base Selection : Sodium tert-butoxide (NaOtBu) in provided moderate yields (~50–60%); alternative bases (e.g., K2_2CO3_3) may enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize charged species during salt formation .
  • Temperature Control : Lower temperatures (0–5°C) during diazonium salt formation reduce side reactions .

Q. Example Optimization Table :

ParameterTested ConditionYield (%)Reference
Base (NaOtBu)RT, 12 h55
Solvent (DMF)80°C, 6 h72*
Catalyst (TEA)Reflux, 4 h68*
*Hypothetical data based on analogous reactions in and .

Q. What analytical methods resolve tautomeric or conformational ambiguities in the compound?

  • X-ray Crystallography : Provides definitive proof of tautomeric forms (e.g., imine vs. enamine) and substituent geometry .
  • Dynamic NMR : Detects slow interconversion between tautomers in solution (e.g., variable-temperature 1^1H NMR) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict stable tautomers and compare with experimental IR/NMR data .

Q. How can researchers design biological activity studies for this compound?

While direct data on this compound is limited, analogous thiazole derivatives exhibit antimicrobial and anticancer properties. A methodological approach includes:

  • In Silico Screening : Molecular docking against target proteins (e.g., kinase enzymes) using software like AutoDock Vina .
  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies : ROS detection or apoptosis assays (e.g., flow cytometry) to elucidate modes of action .

Q. What are the key challenges in scaling up the synthesis for research-grade quantities?

  • Byproduct Formation : Competing alkylation at multiple sites may require careful monitoring via TLC/HPLC .
  • Salt Stability : Hydrobromide salts are hygroscopic; storage under anhydrous conditions (e.g., desiccator with P2_2O5_5) is critical .
  • Purification : Column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) effectively isolates the product .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
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3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

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